![molecular formula C20H14Cl4OS B2512446 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol CAS No. 303152-30-9](/img/structure/B2512446.png)
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol, commonly known as Dichlorodiphenylsulfone (DDPS), is a synthetic organosulfur compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-flammable solid that is soluble in most organic solvents and has a melting point of 160-162°C. DDPS is used as a reagent in organic synthesis, a catalyst in polymerization, and an inhibitor of corrosion in metalworking fluids. In addition, it has been used in the synthesis of several organic compounds, including pharmaceuticals, pesticides, and dyes.
Applications De Recherche Scientifique
Analytical Method Development
A study described the development of a novel sample preparation technique called dispersive liquid-phase microextraction for the preconcentration and determination of dicofol (a compound related to DDT) and its degradation products in water samples. This method utilizes gas chromatography-mass spectrometry (GC-MS) for analysis, showcasing an application in environmental analytical chemistry to monitor pesticide residues and their degradation in aquatic environments (Li et al., 2010).
Catalysis Research
Research into the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols, using a sulfoxide as an oxidant agent, provides insights into synthetic chemistry applications. The study found that these complexes are efficient for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, highlighting the potential for synthesizing key intermediates in pharmaceutical and organic chemistry (Sousa et al., 2013).
Environmental Impact Assessment
The environmental fate and transformation of DDT and its metabolites have been a significant focus of research, with studies investigating the hydrodechlorination and metabolic pathways of these compounds in various conditions. This research is crucial for understanding the persistence and breakdown of these persistent organic pollutants in the environment, offering strategies for remediation and risk assessment (Lapierre et al., 1978).
Biotransformation for Drug Synthesis
A study on the biotransformation of a related compound for the synthesis of a chiral intermediate of Miconazole highlights the application in biocatalysis and pharmaceutical manufacturing. This research demonstrates how microbial enzymes can be used to produce specific chiral molecules, essential for drug development and synthesis with high selectivity and efficiency (Miao et al., 2019).
Propriétés
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4OS/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-26-19-17(23)2-1-3-18(19)24/h1-11,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYTBNLMMTHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

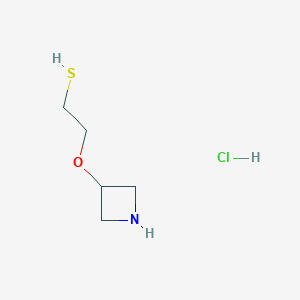
![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)
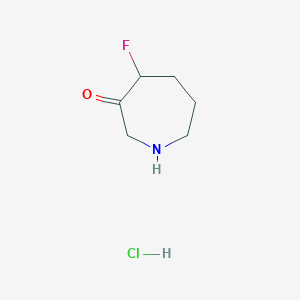

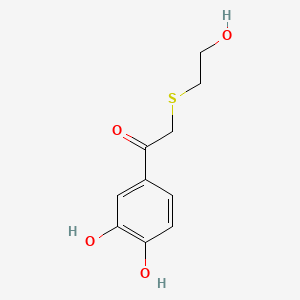
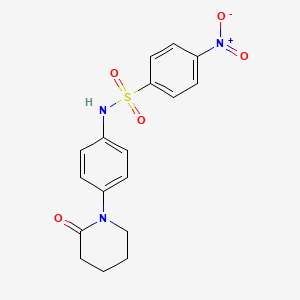
![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)

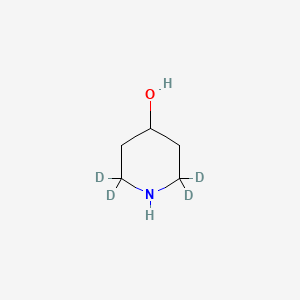

![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)
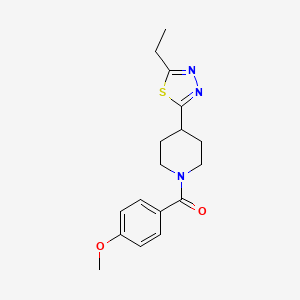

![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)